molecular formula C16H20N2OS2 B3718896 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one

4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one

Cat. No.: B3718896
M. Wt: 320.5 g/mol
InChI Key: IRVQUPSCTIWZFM-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one is an organic compound with a complex structure that includes a pyrimidinone core and multiple sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl sulfide with butyl sulfide under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrimidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert sulfoxides back to sulfides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the pyrimidinone core can interact with nucleic acids, affecting their stability and function. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline
  • 4-methyl-2-[(4-methylphenyl)sulfanyl]cyclohexanone
  • 2-(4-methylsulfonyl phenyl) indole derivatives

Uniqueness

4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and structural features. The presence of multiple sulfanyl groups and the pyrimidinone core provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-12-5-7-14(8-6-12)20-9-3-4-10-21-16-17-13(2)11-15(19)18-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVQUPSCTIWZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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